Vitamin D3 sulfate-d3 (sodium)

LC-MS/MS Stable Isotope Dilution Endocrinology

This is a stable isotope-labeled analog of the endogenous Vitamin D3 metabolite, Vitamin D3-3-sulfate (sodium salt form for aqueous solubility). Deuterium labeling at the C-6 and C-19 positions produces a distinct M+3 mass shift, making it the essential internal standard for LC-MS/MS quantification of Vitamin D3 sulfate in complex biological matrices like serum, plasma, and breastmilk. It directly corrects for ion suppression and matrix effects, ensuring accurate, reproducible data for infant nutrition studies, pharmacokinetic tracking, and clinical assay validation. Avoid unlabeled standards, which cannot be distinguished from the endogenous analyte, and fully validate your method with this specific tracer.

Molecular Formula C27H43NaO4S
Molecular Weight 489.7 g/mol
Cat. No. B12420183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D3 sulfate-d3 (sodium)
Molecular FormulaC27H43NaO4S
Molecular Weight489.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+]
InChIInChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1/i3D2,13D;
InChIKeyHZXPJUMUSRXXKW-ZIBGWEQGSA-M
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin D3 Sulfate-d3 (Sodium): A Deuterated Internal Standard for Precise LC-MS/MS Quantification of Sulfated Vitamin D Metabolites


Vitamin D3 sulfate-d3 (sodium) is a stable isotope-labeled analog of the endogenous vitamin D3 metabolite, vitamin D3-3-sulfate (VitD3-S). The compound is chemically defined as the 3β-sulfate ester of cholecalciferol, presented as a sodium salt for enhanced aqueous solubility . In this deuterated form, specific hydrogen atoms on the vitamin D3 backbone—specifically at the C-6 and C-19 positions—are replaced with deuterium atoms . This isotopic labeling provides a predictable mass shift (typically M+3) relative to the unlabeled, endogenous VitD3-S, making it uniquely suited for use as an internal standard (IS) in quantitative mass spectrometry workflows [1]. Its primary utility is to correct for analytical variability, including ion suppression and matrix effects, ensuring accurate measurement of VitD3-S in complex biological matrices such as serum, plasma, and breastmilk [1][2].

Why Unlabeled Vitamin D3 Sulfate or Other Deuterated Analogs Cannot Substitute for Vitamin D3 Sulfate-d3 in Validated Assays


Procuring a generic, unlabeled standard or a different deuterated analog for the quantification of vitamin D3-sulfate introduces significant risks to assay accuracy and reproducibility. In LC-MS/MS, the use of an internal standard (IS) that does not perfectly mimic the analyte's physicochemical properties and chromatographic behavior fails to correct for compound-specific ion suppression or enhancement caused by the biological matrix [1]. Unlabeled vitamin D3 sulfate cannot be distinguished from the endogenous analyte by the mass spectrometer, rendering it useless as an internal standard. While other deuterated forms, such as Vitamin D3 sulfate-d7, also serve as IS, a validated analytical method is typically optimized for a specific IS. Changing the IS without full re-validation requires demonstrating equivalent performance, which is not guaranteed due to differences in mass shift, isotopic purity, and potential deuterium-related chromatographic effects [2]. The specific mass shift (M+3) of Vitamin D3 sulfate-d3 ensures that its quantifier ion is clearly resolved from that of the unlabeled target, a fundamental requirement for accurate stable isotope dilution mass spectrometry .

Quantitative Differentiation of Vitamin D3 Sulfate-d3 (Sodium) for Analytical Method Selection


Defined Mass Shift (M+3) for Unambiguous Analyte Resolution from Endogenous Vitamin D3-Sulfate

Unlike its unlabeled counterpart, vitamin D3 sulfate-d3 (sodium) provides a distinct and predictable mass difference of 3 Daltons (M+3) when analyzed by mass spectrometry . This mass shift is a direct consequence of replacing three hydrogen atoms with deuterium atoms at the C-6 and C-19 positions . In contrast, the unlabeled vitamin D3 sulfate (comparator) shares the same monoisotopic mass as the endogenous analyte, making it impossible to differentiate the two in the mass spectrometer. This differentiation is the foundational principle for accurate quantification via stable isotope dilution, where the ratio of the analyte peak area to the internal standard peak area is measured [1].

LC-MS/MS Stable Isotope Dilution Endocrinology

Application as an Internal Standard Enables High-Precision Quantification (CV ≤ 7.9%) of Sulfated Vitamin D Metabolites in Plasma

When a deuterated vitamin D sulfate analog is used as an internal standard, it enables precise and reproducible quantification of the endogenous sulfated metabolite in complex biological samples. A validated LC-MS/MS method for 25(OH)D3 3-sulfate, which utilized a deuterated internal standard, achieved intra- and inter-assay relative standard deviations (RSDs) of 7.9% or lower and analytical recovery between 95.8-105.3% from a 20-μL plasma sample [1]. This level of precision is unattainable without a co-eluting internal standard that corrects for sample-to-sample variability in extraction and ionization. In contrast, methods relying on external calibration or a non-analogous internal standard would be expected to exhibit significantly higher variability and poorer recovery, compromising data integrity [2].

Quantitative Analysis Assay Validation Clinical Chemistry

Quantified Lower Biological Activity vs. Vitamin D3 in Calcium Mobilization and Transport

The biological potency of the sulfated vitamin D3 form (from which this deuterated analog is derived) is dramatically reduced compared to the parent non-sulfated vitamin D3. In classical in vivo bioassays, vitamin D3-sulfate demonstrated less than 5% of the activity of vitamin D3 to mobilize calcium from bone and approximately 1% of the ability of vitamin D3 to stimulate intestinal calcium transport [1]. This quantitative difference establishes that sulfation is not merely a solubility tag but a significant functional modification. The deuterated analog, vitamin D3 sulfate-d3, shares this reduced activity profile, making it a suitable non-physiologically active tracer for studying the transport and metabolic fate of this specific conjugate .

Calcium Homeostasis Bone Metabolism In Vivo Pharmacology

Differential Metabolic Fate: Reduced Catalytic Efficiency for Conversion to 25(OH)D3 Sulfate by CYP27A1

The sulfation of vitamin D3 alters its metabolism by key cytochrome P450 (CYP) enzymes. A study using purified, bacterially expressed CYP27A1 found that the enzyme converted vitamin D3 sulfate to 25(OH)D3 3-sulfate with a catalytic efficiency (kcat/Km) that was approximately half that observed for the conversion of non-sulfated vitamin D3 to 25(OH)D3 [1]. This demonstrates that the sulfate moiety creates steric or electronic hindrance in the enzyme's active site. Furthermore, the major circulating sulfated form, 25(OH)D3 3-sulfate, was found to be completely resistant to metabolism by both the activating enzyme CYP27B1 and the inactivating enzyme CYP24A1 [1].

Vitamin D Metabolism Cytochrome P450 Enzyme Kinetics

Prominent Abundance in Human Breastmilk Validates Need for a Dedicated Analytical Standard

In a study of lactating women, vitamin D3-sulfate (VitD3-S) was measured at a mean concentration of 6.4 ± 3.9 nmol/L in breastmilk, while the concentration of 25-hydroxyvitamin D3-sulfate (25OHD3-S) was significantly lower at 0.47 ± 0.09 nmol/L [1]. This is a stark contrast to serum, where 25OHD3-S is the more abundant form (91 ± 19 nmol/L) [1]. This differential abundance highlights the physiological relevance of VitD3-S as a distinct entity in milk. An LC-MS/MS method developed specifically for breastmilk achieved a limit of quantification (LOQ) of 0.23 ng/mL for VitD3-S [2], underscoring the need for a high-purity, stable-labeled internal standard like vitamin D3 sulfate-d3 to reliably quantify these low-abundance metabolites in a challenging matrix.

Lactation Infant Nutrition Nutritional Biochemistry

Key Application Scenarios for Vitamin D3 Sulfate-d3 (Sodium) Based on Demonstrated Evidence


Accurate Quantification of Vitamin D3-Sulfate in Breastmilk and Infant Formula for Nutritional Studies

Given the established high abundance of vitamin D3-sulfate in human breastmilk [5], studies investigating the role of vitamin D in infant nutrition require precise quantification of this specific sulfated metabolite. Vitamin D3 sulfate-d3 (sodium) is the necessary internal standard for LC-MS/MS methods that have been validated to measure VitD3-S at low ng/mL concentrations in this complex matrix . Its use corrects for matrix effects and ensures the reported concentrations are accurate, enabling researchers to determine the contribution of VitD3-S to the total vitamin D bioactivity provided to nursing infants. This is critical for developing improved infant formulas or assessing maternal supplementation strategies [5].

Validating Clinical LC-MS/MS Assays for Vitamin D Status Assessment in Special Populations

The recognition that sulfated conjugates form a significant proportion of circulating vitamin D metabolites has prompted a re-evaluation of vitamin D status assessment [5]. To develop and validate robust clinical assays that measure both unconjugated and conjugated forms of vitamin D, a stable isotope-labeled internal standard like vitamin D3 sulfate-d3 is essential. The high precision (CV ≤ 7.9%) demonstrated in assays for 25(OH)D3 3-sulfate using a deuterated IS provides a benchmark for method performance . Procurement of this compound supports the creation of next-generation clinical tests that may offer a more accurate assessment of vitamin D sufficiency, especially in infants and populations with unique metabolic profiles .

Investigating the Distinct Pharmacokinetics and Metabolism of Sulfated Vitamin D Conjugates

Because vitamin D3 sulfate is metabolized differently from free vitamin D3 by CYP enzymes like CYP27A1, with approximately half the catalytic efficiency for conversion to the 25-hydroxy form [5], researchers need a specific tracer to study its in vivo disposition. Vitamin D3 sulfate-d3 (sodium) serves as a non-radioactive, stable isotope tracer in pharmacokinetic studies. Its deuterium label allows it to be distinguished from endogenously produced or dietary vitamin D3 sulfate, facilitating studies on its absorption, distribution, metabolism, and excretion (ADME). This is essential for understanding the physiological role of vitamin D3 sulfate as a potential metabolic reservoir and for differentiating its biological handling from that of the primary vitamin D3 pathway [5].

Quality Control and Batch Release Testing for Vitamin D3 Sulfate Reference Materials

For certified reference material (CRM) producers and analytical laboratories that must comply with standards like ISO 20636:2018 for the determination of vitamin D in infant formula and adult nutritionals, the use of a highly characterized deuterated internal standard is a best practice [5]. Vitamin D3 sulfate-d3 (sodium) from a reputable vendor with documented isotopic purity (e.g., 98 atom % D) and assay (e.g., 97%) provides the necessary traceability and analytical confidence for calibrating instruments and validating methods used in QC and batch release . This ensures that analytical results for vitamin D sulfate content are reliable and defensible for regulatory compliance and product labeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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